

Analytical Standards for Chaetoglobosin C: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *chaetoglobosin C*

Cat. No.: *B1259569*

[Get Quote](#)

For Immediate Release

This document provides detailed application notes and protocols for the analytical standards of **chaetoglobosin C**, a cytochalasan mycotoxin produced by the fungus *Chaetomium globosum*. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of this compound.

Chaetoglobosin C, a member of the chaetoglobosin family of mycotoxins, has garnered significant interest due to its wide range of biological activities, including antifungal, cytotoxic, and phytotoxic effects.^[1] Accurate and reliable analytical methods are paramount for the qualitative and quantitative assessment of **chaetoglobosin C** in various matrices. This document outlines standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of **chaetoglobosin C** is presented in Table 1.

Table 1: Physicochemical Properties of **Chaetoglobosin C**

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₅	[2]
Molecular Weight	528.64 g/mol	[2]
CAS Number	50645-76-6	[2]
Appearance	White to off-white solid	[2]
Purity	≥95%	Commercially available
Solubility	Soluble in DMSO. Almost insoluble in water.	[3]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of **chaetoglobosin C**.

Table 2: HPLC Method Parameters for **Chaetoglobosin C** Analysis

Parameter	Recommended Conditions	Reference
Column	Agilent Eclipse C8 (4.6 x 250 mm, 5 µm)	[4]
Mobile Phase	Gradient: Acetonitrile and Water	[4]
Start with 35% of a 95% water/5% acetonitrile solution, increasing to 80% acetonitrile over 20 minutes.		[4]
Flow Rate	1.0 mL/min	[4]
Column Temperature	40 °C	[4]
Detection	UV at 260 nm	[4]
Injection Volume	10-20 µL	General Practice
Standard Preparation	Prepare stock solutions in methanol or DMSO.	[4]

Experimental Protocol: HPLC Analysis of **Chaetoglobosin C**

- **Standard Preparation:** Accurately weigh a known amount of **chaetoglobosin C** standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range.
- **Sample Preparation:** Extract the sample matrix with a suitable solvent (e.g., methanol or ethyl acetate).[4] The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances. Evaporate the solvent and reconstitute the residue in the initial mobile phase.
- **HPLC System Setup:** Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- **Analysis:** Inject the prepared standards and samples onto the HPLC system.

- **Data Analysis:** Identify the **chaetoglobosin C** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of **chaetoglobosin C** in the sample by constructing a calibration curve from the peak areas of the standards.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the detection and structural elucidation of **chaetoglobosin C**.

Table 3: Mass Spectrometry Parameters for **Chaetoglobosin C**

Parameter	Value	Reference
Ionization Mode	Electrospray Ionization (ESI), Positive	[5]
Molecular Ion	[M+H] ⁺	[5]
Observed m/z	529.26	Calculated
High-Resolution MS	HRESIMS can be used for accurate mass determination.	[6]

Experimental Protocol: LC-MS Analysis of **Chaetoglobosin C**

- **LC Separation:** Utilize the HPLC conditions outlined in Table 2.
- **MS Detection:** Interface the HPLC system with a mass spectrometer equipped with an ESI source.
- **MS Parameters:** Set the mass spectrometer to operate in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the [M+H]⁺ ion of **chaetoglobosin C**.
- **Data Acquisition:** Acquire data in full scan mode to detect all ions within a specified mass range. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

- Data Analysis: Extract the ion chromatogram for the m/z corresponding to the protonated molecule of **chaetoglobosin C**. Confirm the identity of the peak by its retention time and mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of **chaetoglobosin C**.

Table 4: ^1H and ^{13}C NMR Chemical Shifts for **Chaetoglobosin C** (in CDCl_3)

Position	¹³ C (ppm)	¹ H (ppm, J in Hz)	Reference
1	173.3	-	[7]
3	58.1	4.05 (m)	[7]
4	38.9	2.60 (m)	[7]
5	46.8	3.15 (m)	[7]
6	73.2	4.20 (d, 9.0)	[7]
7	50.8	2.80 (m)	[7]
8	32.5	2.10 (m)	[7]
9	170.1	-	[7]
10	30.1	2.35 (m), 2.55 (m)	[7]
11	15.8	1.05 (d, 7.0)	[7]
13	134.5	5.70 (dd, 15.0, 9.0)	[7]
14	128.9	5.45 (dd, 15.0, 8.0)	[7]
15	39.8	2.40 (m)	[7]
16	31.5	1.90 (m)	[7]
17	125.8	5.25 (d, 10.0)	[7]
18	135.2	-	[7]
19	209.8	-	[7]
20	45.1	3.60 (m)	[7]
21	145.2	6.85 (d, 16.0)	[7]
22	130.5	6.35 (d, 16.0)	[7]
23	20.9	1.15 (d, 7.0)	[7]
2'	122.9	7.20 (s)	[7]
3'	109.9	-	[7]

3a'	127.3	-	[7]
4'	118.5	7.60 (d, 8.0)	[7]
5'	119.8	7.10 (t, 8.0)	[7]
6'	122.0	7.15 (t, 8.0)	[7]
7'	111.3	7.35 (d, 8.0)	[7]
7a'	136.4	-	[7]
NH	-	8.10 (s)	[7]

Note: Chemical shifts are reported relative to the solvent signal.

Experimental Protocol: NMR Analysis of **Chaetoglobosin C**

- **Sample Preparation:** Dissolve a sufficient amount of purified **chaetoglobosin C** (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard 1D experiments are usually sufficient for routine identification. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
- **Data Analysis:** Process the NMR data (Fourier transformation, phase correction, and baseline correction). Compare the obtained chemical shifts and coupling constants with the reference data in Table 4 to confirm the structure of **chaetoglobosin C**.

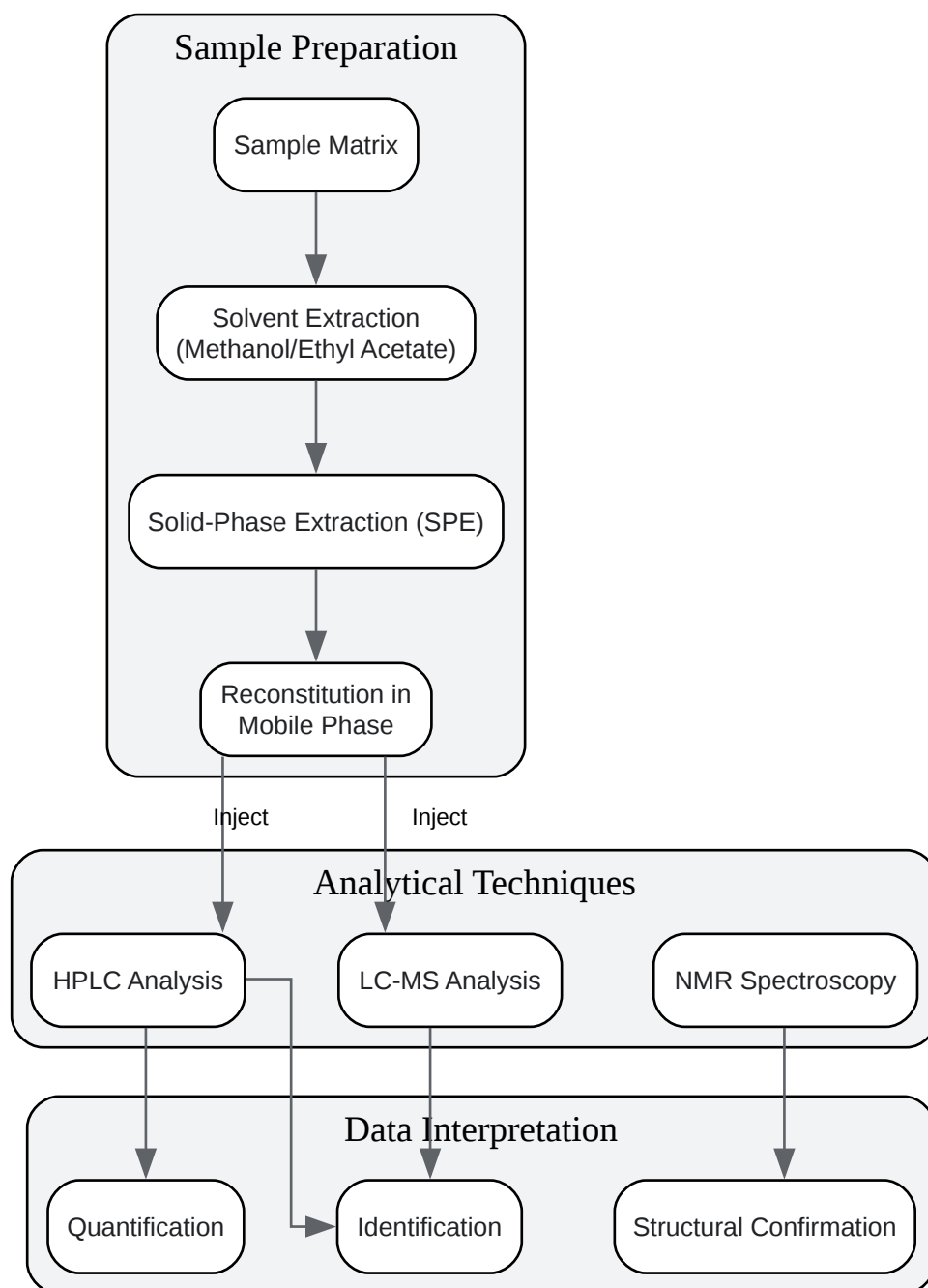
Mechanism of Action and Biological Signaling

Chaetoglobosin C, like other cytochalasans, exerts its biological effects primarily by interacting with actin, a critical component of the eukaryotic cytoskeleton.[4] This interaction disrupts actin polymerization, leading to the inhibition of crucial cellular processes such as cell division, motility, and the maintenance of cell shape.[4]

The disruption of the actin cytoskeleton can trigger downstream signaling events, leading to cellular responses such as apoptosis (programmed cell death) and cell cycle arrest. While the

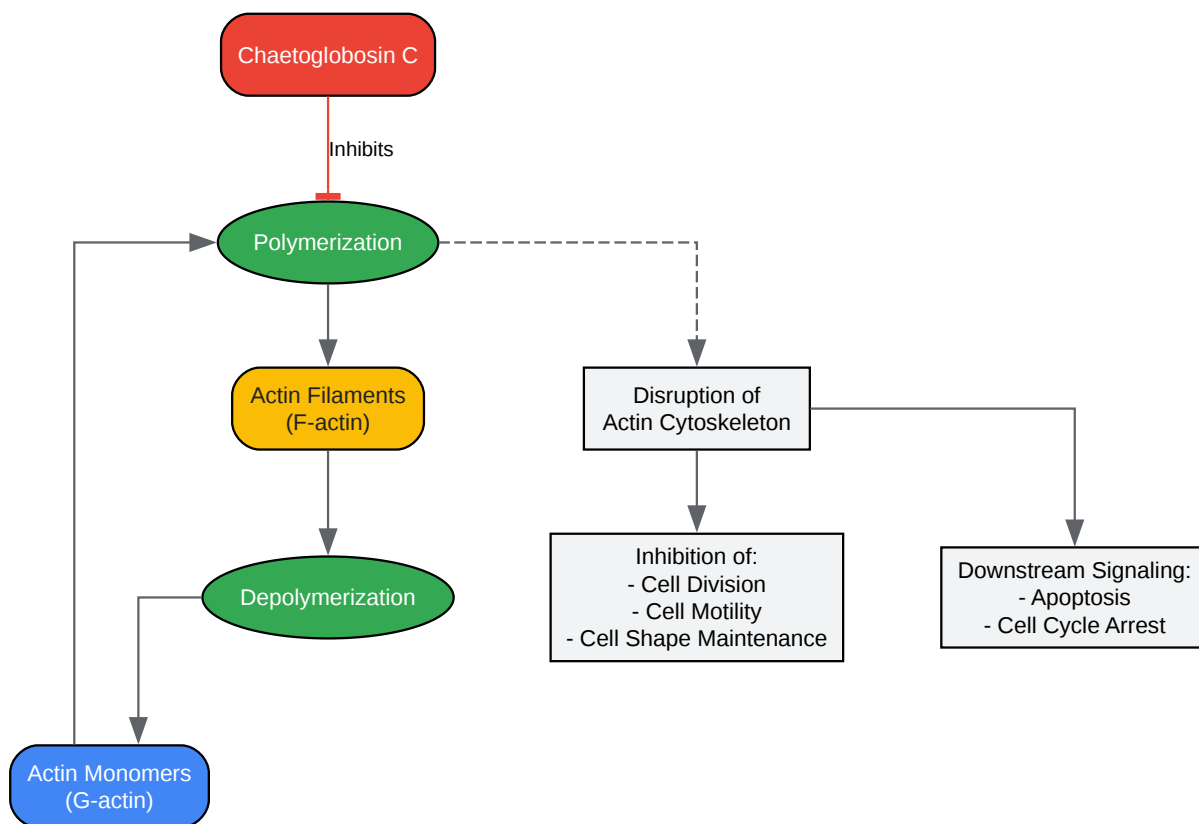
precise signaling pathways are still under investigation, the morphological and cellular changes induced by chaetoglobosins are consistent with the activation of stress-response pathways.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of **chaetoglobosin C**.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **chaetoglobosin C** on actin polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chaetomium globosum - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From *Discosia rubi* Using a *Cryptococcus neoformans* Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 6. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth and Mycotoxin Production by *Chaetomium globosum* Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Analytical Standards for Chaetoglobosin C: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259569#analytical-standards-for-chaetoglobosin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com